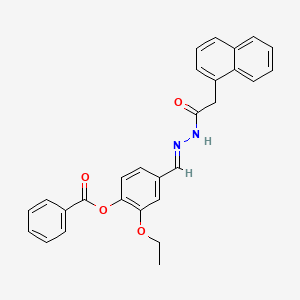![molecular formula C25H28N2O4 B11540908 N'-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B11540908.png)
N'-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide is a complex organic compound characterized by its unique structure, which includes a naphthalen-2-yloxy group and a dipropoxyphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide typically involves a multi-step process:
Formation of the Hydrazone: The initial step involves the condensation of 2-(naphthalen-2-yloxy)acetic acid hydrazide with 2,4-dipropoxybenzaldehyde. This reaction is usually carried out in an ethanol solvent under reflux conditions, with the presence of an acid catalyst like acetic acid to facilitate the condensation reaction.
Purification: The crude product is then purified using recrystallization techniques, often employing solvents such as ethanol or methanol to obtain the pure hydrazone derivative.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve efficiency.
Catalyst Optimization: Employing more efficient catalysts to speed up the reaction and increase yield.
Solvent Recovery Systems: Implementing systems to recover and reuse solvents, thereby reducing waste and cost.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of naphthalen-2-yloxy acetic acid derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N’-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development studies.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. The presence of the hydrazone group is particularly interesting for designing enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide
- N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide
- N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide
Uniqueness
N’-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide is unique due to the presence of the dipropoxyphenyl group, which can influence its solubility, reactivity, and interaction with other molecules. This makes it distinct from similar compounds that may have different substituents on the phenyl ring, leading to variations in their chemical and biological properties.
This detailed overview provides a comprehensive understanding of N’-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C25H28N2O4 |
|---|---|
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
N-[(E)-(2,4-dipropoxyphenyl)methylideneamino]-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C25H28N2O4/c1-3-13-29-23-12-10-21(24(16-23)30-14-4-2)17-26-27-25(28)18-31-22-11-9-19-7-5-6-8-20(19)15-22/h5-12,15-17H,3-4,13-14,18H2,1-2H3,(H,27,28)/b26-17+ |
Clave InChI |
SVGYOSFDFVUGLR-YZSQISJMSA-N |
SMILES isomérico |
CCCOC1=CC(=C(C=C1)/C=N/NC(=O)COC2=CC3=CC=CC=C3C=C2)OCCC |
SMILES canónico |
CCCOC1=CC(=C(C=C1)C=NNC(=O)COC2=CC3=CC=CC=C3C=C2)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11540827.png)
![N-[(9E)-3-methyl-9H-fluoren-9-ylidene]-9H-fluoren-2-amine](/img/structure/B11540830.png)
![N-{(1Z)-3-oxo-3-[(2E)-2-(2-oxo-2-phenylethylidene)hydrazinyl]-1-phenylprop-1-en-2-yl}benzamide](/img/structure/B11540833.png)
![1-[4-(4-bromophenyl)-3'-(4-nitrophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11540836.png)

![N'-[(E)-{2-[(3-bromobenzyl)oxy]phenyl}methylidene]-2-[(1-bromonaphthalen-2-yl)oxy]acetohydrazide](/img/structure/B11540855.png)
![2-[(3-Bromophenyl)amino]-N'-[(Z)-(furan-2-YL)methylidene]acetohydrazide](/img/structure/B11540858.png)
![N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11540870.png)
![2-[(4-Methoxy-3-nitrobenzyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11540877.png)
![3H-spiro[1,3-benzothiazole-2,1'-cycloheptane]](/img/structure/B11540883.png)
![1-{[1-(Benzenesulfonyl)-2,2-bis[(4-chlorophenyl)sulfanyl]ethenyl]sulfanyl}-4-chlorobenzene](/img/structure/B11540889.png)
![N-(4-acetylphenyl)-2-[(6-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11540890.png)

![2,2'-[(benzylimino)dimethanediyl]bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)](/img/structure/B11540902.png)
